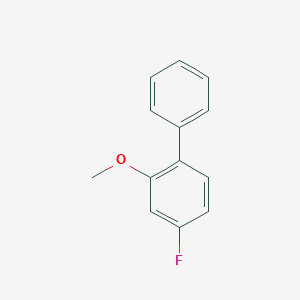

4-Fluoro-2-methoxybiphenyl

Descripción general

Descripción

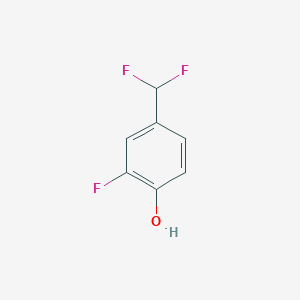

4-Fluoro-2-methoxyphenol is a fluorinated methoxy-substituted catechol analog . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It has a linear formula of FC6H3(OCH3)OH, a CAS Number of 450-93-1, and a molecular weight of 142.13 .

Synthesis Analysis

The synthesis of 4-Fluoro-2-methoxyphenol involves various processes. For instance, it has been used in the synthesis of 4-halo-masked o-benzoquinones (MOBs), fluorinated masked o-benzoquinone, and poly (4-fluoro-2-methoxyphenol) . Other studies have reported the development of methods for the synthesis of 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one .Molecular Structure Analysis

The molecular structure of 4-Fluoro-2-methoxyphenol can be represented as FC6H3(OCH3)OH . It has a molecular weight of 142.1277 . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

The chemical reactions involving 4-Fluoro-2-methoxyphenol are diverse. For instance, it has been involved in Suzuki-Miyaura cross-coupling reactions for the synthesis of heterobiaryls . Other studies have reported the use of 4-Fluoro-2-methoxyphenol in the synthesis of fluorinated phthalocyanines .Physical and Chemical Properties Analysis

4-Fluoro-2-methoxybiphenyl has a molecular weight of 202.224 and a density of 1.1±0.1 g/cm3 . Its boiling point is 253.2±20.0 °C at 760 mmHg . The physical and chemical properties of a compound like this compound can be influenced by factors such as its molecular structure and the presence of functional groups .Aplicaciones Científicas De Investigación

Alzheimer's Disease Research

4-Fluoro-2-methoxybiphenyl derivatives, specifically 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, have been utilized in Alzheimer's disease research. This compound acts as a selective serotonin 1A (5-HT(1A)) molecular imaging probe. When used with positron emission tomography (PET), it helps in quantifying 5-HT(1A) receptor densities in the brains of patients with Alzheimer's disease, mild cognitive impairment, and controls. The study found significant decreases in receptor densities in Alzheimer's patients, correlating with worsening clinical symptoms and decreased glucose utilization (Kepe et al., 2006).

Crystal Structure Analysis

This compound derivatives are also important in crystallography. For instance, the compound 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol was synthesized and analyzed for its crystal structure, revealing its orthorhombic space group and intermolecular hydrogen bonding, which is crucial for stabilizing the structure (Liang, 2009).

Fluorescent Probes and Photophysics

The compound has applications in the development of fluorescent probes and photophysics. For example, a series of fluorophores including 5-methoxy-2-(2-, 3- or 4-pyridyl)thiazoles, which show pH-sensitive dual-emission properties in aqueous systems, were synthesized. These are useful for studying various chemical and biological processes (Zheng et al., 2006).

Fluorescence Quenching Studies

Studies on fluorescence quenching of boronic acid derivatives like 4-fluoro-2-methoxyphenyl boronic acid (4FMPBA) have been conducted to understand their photophysical properties. These studies reveal insights into the mechanisms of fluorescence quenching and their implications in various fields, such as sensor technology and material science (Geethanjali et al., 2015).

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that fluorinated compounds are often used in the pharmaceutical industry due to their unique properties, such as increased lipophilicity, metabolic stability, and ability to form hydrogen bonds .

Mode of Action

Fluorinated compounds, in general, can interact with their targets in a variety of ways, often enhancing the potency, selectivity, or metabolic stability of the parent compound .

Biochemical Pathways

Fluorinated compounds can influence a wide range of biochemical pathways, depending on their specific targets .

Pharmacokinetics

The pharmacokinetic properties of fluorinated compounds can be significantly influenced by the presence of the fluorine atom, which can enhance metabolic stability and improve bioavailability .

Action Environment

The action, efficacy, and stability of 4-Fluoro-2-methoxybiphenyl can be influenced by various environmental factors . For instance, the pH and temperature of the environment can affect the compound’s stability and activity. Additionally, the presence of other molecules can influence the compound’s interaction with its targets .

Propiedades

IUPAC Name |

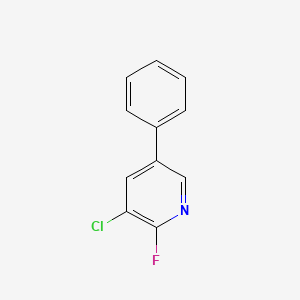

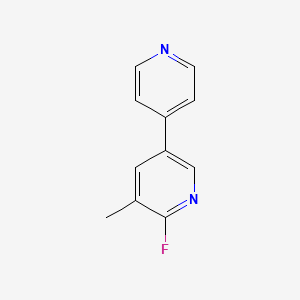

4-fluoro-2-methoxy-1-phenylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO/c1-15-13-9-11(14)7-8-12(13)10-5-3-2-4-6-10/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAYQKRYQVUZYKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,6-Dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B3222763.png)

![6,6-Dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4,4-dioxide](/img/structure/B3222764.png)